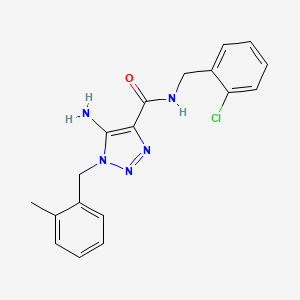

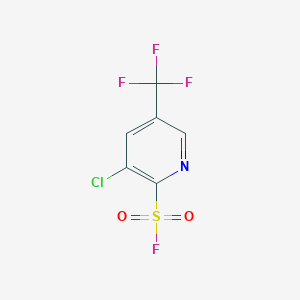

1-((1H-imidazol-4-yl)sulfonyl)-4-((5-chlorothiophen-2-yl)sulfonyl)-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1H-imidazol-4-yl)sulfonyl)-4-((5-chlorothiophen-2-yl)sulfonyl)-1,4-diazepane is a synthetic compound that belongs to the class of diazepanes. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Scientific Research Applications

Diazotransfer Reagents and Synthesis

Diazotransfer Reagents

Imidazole-1-sulfonyl azide hydrochloride has been highlighted as an efficient and shelf-stable diazotransfer reagent. It equals triflyl azide in its ability to act as a "diazo donor" for converting primary amines into azides and activated methylene substrates into diazo compounds. This reagent is notable for its preparation ease, large-scale synthesis from inexpensive materials, and shelf stability (Goddard-Borger & Stick, 2007).

Synthesis of Sulfonyl Azides

Imidazole-1-sulfonyl azide hydrogen sulfate has been presented as an efficient reagent for synthesizing sulfonyl azides from primary sulfonamides. This method does not require the addition of Cu salts, highlighting a simple and high-yielding approach for sulfonyl azides synthesis (Stevens, Sawant, & Odell, 2014).

Multicomponent Reactions and Catalysis

- Multicomponent Reactions: The compound 4-(1-Imidazolium) butane sulfonate has been identified as an excellent catalyst for synthesizing trisubstituted and tetrasubstituted imidazoles through a multicomponent condensation strategy. This highlights the compound's utility in facilitating high-yield syntheses under solvent-free conditions, emphasizing environmental friendliness and ease of product purification (Rahman et al., 2012).

Solid-Phase Synthesis

- Azido Solid Supports for Solid-Phase Synthesis: An efficient, standard, and copper-free method using imidazole-1-sulfonyl azide hydrochloride-based diazo-transfer has been applied to prepare azido resins. These resins are useful for conjugation using Click Chemistry, demonstrating the versatility of imidazole-1-sulfonyl azide derivatives in solid-phase synthesis applications (Castro et al., 2013).

properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN4O4S3/c13-10-2-3-12(22-10)24(20,21)17-5-1-4-16(6-7-17)23(18,19)11-8-14-9-15-11/h2-3,8-9H,1,4-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPMWRZYLVXGPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2862406.png)

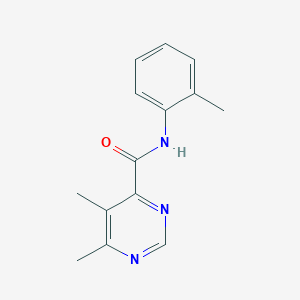

![N-([2,3'-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide](/img/structure/B2862412.png)

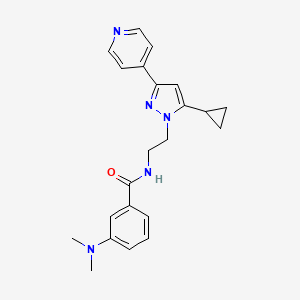

![(3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862414.png)

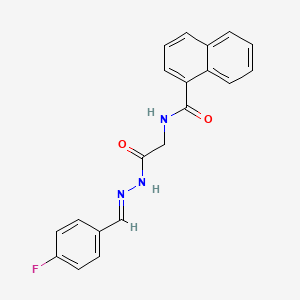

![N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}cyclohexanecarboxamide](/img/structure/B2862416.png)